6-Benzyl-3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“6-Benzyl-3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one” is a compound that belongs to the class of triazolopyrimidines . Triazolopyrimidines are heterocyclic compounds that have been widely used in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
The synthesis of similar triazolopyrimidines involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . In some cases, the protecting group was removed by hydrogenation on Pd/C to give the final product .
Molecular Structure Analysis
The molecular structure of such compounds is established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible . X-ray crystallography is often used to determine the crystal structure .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include condensation reactions and cycloaddition with dipolarophiles . The structures forming the resulting compound libraries with yields and methods used for their preparation are listed in Figures 2 and 3 .
Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be determined using various spectroscopic techniques. For instance, IR spectrum, 1H NMR spectrum, 13C NMR spectrum, and 13C DEPT-135 spectrum are often used .
科学的研究の応用
Synthesis and Evaluation as Kinase Inhibitors
Researchers have developed a facile and efficient one-pot synthesis method for creating pyrazolo[1,5-a]pyrimidines, triazolo[1,5-a]pyrimidines, and other related compounds, including those incorporating the 6-Benzyl-3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one structure. These compounds were evaluated for their potential as Aurora-A kinase inhibitors and showed promising cytotoxic activity against colon tumor cell lines, comparable to the reference drug Doxorubicin. Molecular modeling studies were carried out to understand the interaction with the target protein and rationalize the in-vitro anti-tumor results (Shaaban et al., 2011).
Antimicrobial and Antioxidant Activities
The synthesis of triazolopyrimidines using the Biginelli protocol has led to the creation of compounds with significant antimicrobial and antioxidant activities. These activities were characterized by various spectroscopic techniques, suggesting that these compounds, related to this compound, could be potent agents for the treatment of infectious diseases and oxidative stress-related conditions (Gilava et al., 2020).
Antibacterial Properties
Novel bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles, structurally related to the compound of interest, were synthesized and exhibited potent antibacterial activity against various Gram-positive and Gram-negative bacteria. This suggests the potential for developing new antibiotics based on the structural framework of this compound (Reddy et al., 2013).
Antimalarial Activity
Docking studies on derivatives of aryl amine-based triazolopyrimidine against Plasmodium falciparum dihydroorotate dehydrogenase highlighted the potential for antimalarial drug development. These studies found certain derivatives to be highly interactive with the target enzyme, suggesting a promising approach for novel antimalarial compounds based on the this compound scaffold (Ibrahim et al., 2021).
GABA-A Receptor Ligands
Research has identified compounds based on the triazolopyrimidine structure as selective ligands for γ-aminobutyric acid-A (GABA-A) receptor subtypes. These findings indicate the potential of such compounds, including derivatives of this compound, in developing new treatments for neurological disorders (Carling et al., 2004).
作用機序
Target of Action
The primary target of 6-Benzyl-3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one is the Cyclin-Dependent Kinase 2 (CDK2) enzyme . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation . Inhibition of CDK2 is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
this compound interacts with CDK2, inhibiting its enzymatic activity . This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle progression pathway . This disruption leads to a halt in the G1-S transition, preventing DNA replication and, consequently, cell division .
Pharmacokinetics
The compound’s effectiveness against various cell lines suggests it has favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The result of this compound’s action is a significant reduction in cell proliferation . It achieves this by inducing alterations in cell cycle progression and apoptosis within cells .
将来の方向性
The future directions in the research of such compounds could involve the design and synthesis of new derivatives with enhanced biological activities. The therapeutic importance of triazole derivatives has been confirmed in the literature, and it was decided to synthesize and study their antimicrobial, antioxidant, and antiviral potential .
生化学分析
Biochemical Properties
6-Benzyl-3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one has been identified as a potential inhibitor of CDK2, a key enzyme involved in cell cycle regulation . The compound interacts with CDK2, potentially altering its activity and influencing biochemical reactions within the cell .
Cellular Effects
The compound has shown significant inhibitory effects on the growth of various cell lines, including MCF-7 and HCT-116 . It influences cell function by altering cell cycle progression and inducing apoptosis within HCT cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with CDK2 . This interaction leads to the inhibition of CDK2, which in turn can lead to changes in gene expression and cell cycle progression .
特性
IUPAC Name |
6-benzyl-3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2/c1-25-15-9-5-8-14(10-15)23-17-16(20-21-23)18(24)22(12-19-17)11-13-6-3-2-4-7-13/h2-10,12H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMIOHRJKZAKLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=CC=C4)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。